molecular formula C12H16O B8612825 (3-Phenylcyclopentyl)methanol

(3-Phenylcyclopentyl)methanol

Cat. No.: B8612825
M. Wt: 176.25 g/mol
InChI Key: JQYFKFLYALIOAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Phenylcyclopentyl)methanol is a secondary alcohol featuring a cyclopentane ring substituted with a phenyl group at the 3-position and a hydroxymethyl (-CH₂OH) group.

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

(3-phenylcyclopentyl)methanol

InChI

InChI=1S/C12H16O/c13-9-10-6-7-12(8-10)11-4-2-1-3-5-11/h1-5,10,12-13H,6-9H2

InChI Key

JQYFKFLYALIOAD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1CO)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The phenyl group in (3-Phenylcyclopentyl)methanol likely enhances lipophilicity compared to non-aromatic analogues, similar to [3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol . Ethynyl groups (e.g., in CID 54519030) may increase rigidity and reactivity, whereas methoxy or amino groups (e.g., ) could improve solubility in polar solvents.
  • Similar precautions may apply to this compound. Methanol preservation methods () suggest that such alcohols are stable in solution for extended periods (~70% recovery after 82 days), but degradation depends on substituents .
2.2. Functional Comparisons
  • Synthetic Utility: Cyclopentylmethanol derivatives are often intermediates in drug synthesis. For example, (2-((3-Methylcyclopentyl)amino)phenyl)methanol (CAS 1343599-27-8) may serve as a precursor for kinase inhibitors . The phenyl-cyclopentane backbone in this compound could mimic bioactive natural products, analogous to 3-(1-Hydroxypent-2-en-3-yl)phenol’s versatility in research .
  • Spectroscopic and Analytical Data: No NMR, IR, or mass spectrometry data is provided for this compound. However, CID 54519030’s SMILES string (C1=CC=C(C=C1)C#CC2=CC=CC(=C2)CO) suggests diagnostic alkynyl and aromatic peaks in its spectrum .

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